molecular formula C10H9BrN2 B7947051 4-Bromo-1-methyl-3-phenyl-1H-pyrazole

4-Bromo-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B7947051
M. Wt: 237.10 g/mol
InChI Key: RHOKURUCEBPOIH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-phenyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a phenyl group at the 3rd position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for better control over reaction parameters and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its structural properties make it a valuable tool in the design of bioactive molecules .

Medicine: Its ability to interact with biological targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOKURUCEBPOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of isomers, 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole (1.0 g, 6.3 mmol) and NBS (1.1 g, 6.3 mmol) are combined in acetonitrile (25 ml), stirred and heated to 70° C. for 1 hr. The solution is concentrated and the crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 25% ethyl acetate in hexane) to elute 4-bromo-1-methyl-3-phenyl-1H-pyrazole (504 mg, 34% yield) and 4-bromo-1-methyl-5-phenyl-1H-pyrazole (295 mg, 20% yield), respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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